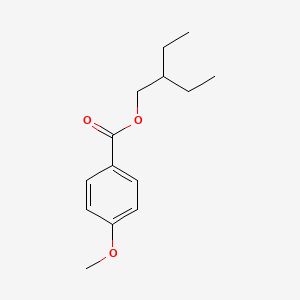
2-Ethylbutyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl 4-methoxybenzoate is an organic compound with the molecular formula C14H20O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutyl group, and the hydrogen atom of the benzene ring is substituted by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
2-Ethylbutyl 4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylbutyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but with a methyl group instead of an ethylbutyl group.
Ethyl 4-methoxybenzoate: Similar structure but with an ethyl group instead of an ethylbutyl group.
Uniqueness: 2-Ethylbutyl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
6316-53-6 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethylbutyl 4-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-4-11(5-2)10-17-14(15)12-6-8-13(16-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
LBKGVRHYCLBLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















